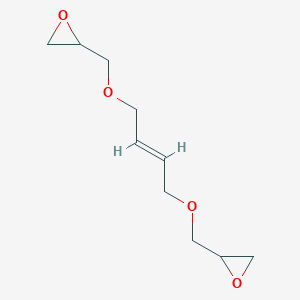

1,4-Bis(2,3-epoxypropoxy)but-2-ene

Beschreibung

1,4-Bis(2,3-epoxypropoxy)but-2-ene (CAS 13416-97-2) is an aliphatic diepoxide characterized by a central butene backbone (C4H6) with two 2,3-epoxypropoxy groups attached at the 1,4-positions. Its molecular formula is C10H16O4, and its structure features a conjugated double bond (C=C) in the butene chain, which distinguishes it from saturated analogs like 1,4-butanediol diglycidyl ether (CAS 2425-79-8) . This compound is primarily used as a reactive diluent or crosslinking agent in epoxy resin formulations, where its unsaturated backbone may enhance reactivity or enable post-curing modifications .

Eigenschaften

CAS-Nummer |

13416-97-2 |

|---|---|

Molekularformel |

C10H16O4 |

Molekulargewicht |

200.23 g/mol |

IUPAC-Name |

2-[[(E)-4-(oxiran-2-ylmethoxy)but-2-enoxy]methyl]oxirane |

InChI |

InChI=1S/C10H16O4/c1(3-11-5-9-7-13-9)2-4-12-6-10-8-14-10/h1-2,9-10H,3-8H2/b2-1+ |

InChI-Schlüssel |

BWXBPYQYGSWEDA-OWOJBTEDSA-N |

SMILES |

C1C(O1)COCC=CCOCC2CO2 |

Isomerische SMILES |

C1C(O1)COC/C=C/COCC2CO2 |

Kanonische SMILES |

C1C(O1)COCC=CCOCC2CO2 |

Andere CAS-Nummern |

13416-97-2 |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Polymer Chemistry

1,4-Bis(2,3-epoxypropoxy)but-2-ene is primarily used in the synthesis of epoxy resins. These resins are known for their excellent mechanical properties, chemical resistance, and thermal stability.

Key Applications in Polymer Chemistry:

- Adhesives : The compound is used to create strong adhesives that bond well to various substrates, including metals, plastics, and ceramics.

- Coatings : It serves as a key ingredient in protective coatings that offer resistance to chemicals and abrasion.

Case Study : A study published in the Journal of Applied Polymer Science demonstrated that epoxy resins formulated with this compound exhibited improved adhesion and flexibility compared to traditional formulations, making them ideal for automotive applications.

Biomedical Applications

The biocompatibility of this compound allows it to be utilized in biomedical fields.

Key Applications in Biomedicine:

- Drug Delivery Systems : Its ability to form hydrogels makes it suitable for controlled drug release applications.

- Tissue Engineering : The compound can be used to create scaffolds that support cell growth and tissue regeneration.

Data Table: Biomedical Applications

| Application | Description | Reference |

|---|---|---|

| Drug Delivery | Controlled release of pharmaceuticals | Journal of Biomaterials Science |

| Tissue Engineering | Scaffolds for cell growth | Biomaterials |

Environmental Applications

This compound has potential uses in environmental science, particularly in water treatment processes.

Key Applications in Environmental Science:

- Pollutant Removal : It can be employed to develop materials that adsorb heavy metals from wastewater.

Case Study : Research highlighted in Environmental Science & Technology showed that composites made from this compound effectively removed lead ions from contaminated water sources.

Industrial Applications

In industrial settings, the versatility of this compound extends to several sectors.

Key Industrial Applications:

- Manufacturing of Sealants : Used as a component in sealants for construction and automotive industries due to its durability.

- Textile Finishing : Enhances the properties of textiles by providing water and stain resistance.

Data Table: Industrial Applications

| Application | Industry | Benefits |

|---|---|---|

| Sealants | Construction/Automotive | Durability and weather resistance |

| Textile Finishing | Textile Industry | Water and stain resistance |

Vergleich Mit ähnlichen Verbindungen

Research Findings and Industrial Relevance

- Synthesis : this compound is synthesized via epoxidation of its precursor, 1,4-bis(allyloxy)but-2-ene, using peracids. This method ensures high epoxide conversion (>95%) .

- Applications : Its primary use is in aerospace and automotive composites, where its balance of reactivity and mechanical properties is critical. In contrast, aromatic epoxies dominate electronics encapsulation due to their high Tg .

Vorbereitungsmethoden

Reaction Mechanism:

-

Deprotonation : A base (e.g., NaOH) deprotonates the hydroxyl groups of 2-butene-1,4-diol, generating alkoxide ions.

-

Nucleophilic Attack : The alkoxide ions attack the β-carbon of epichlorohydrin, displacing chloride and forming a glycidyl ether intermediate.

-

Epoxide Retention : The epoxide ring in epichlorohydrin remains intact during the reaction, ensuring the final product retains the desired epoxypropoxy groups.

Typical Reaction Conditions :

-

Molar Ratio : 1:2 (diol to epichlorohydrin)

-

Temperature : 40–60°C

-

Base : Aqueous NaOH (20–30% w/v)

-

Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM)

-

Reaction Time : 4–6 hours

Key Considerations :

-

Excess epichlorohydrin ensures complete substitution of both hydroxyl groups.

-

Controlled temperature prevents premature epoxide ring-opening.

-

Neutralization of HCl by NaOH minimizes side reactions.

Yield and Purity :

Catalytic Epoxidation of Allylic Ethers

An alternative approach involves the epoxidation of a pre-formed allylic ether precursor. For example, 1,4-bis(2-propenyloxy)but-2-ene can undergo epoxidation using peroxides or catalytic systems. Titanium(IV)-salan complexes paired with hydrogen peroxide (H₂O₂) have shown efficacy in selective epoxidation, particularly for conjugated dienes.

Procedure:

-

Synthesis of Allylic Ether : React 2-butene-1,4-diol with allyl bromide in the presence of K₂CO₃.

-

Epoxidation : Treat the resulting 1,4-bis(2-propenyloxy)but-2-ene with 30% H₂O₂ and a Ti(IV)-salan catalyst (5 mol%) in dichloromethane at room temperature.

Advantages :

-

High regioselectivity for distal epoxidation.

-

Environmentally benign oxidant (H₂O₂).

Challenges :

-

Requires precise control over reaction stoichiometry to avoid over-oxidation.

-

Catalyst synthesis adds complexity.

Performance Metrics :

Comparative Analysis of Methods

| Parameter | Glycidylation | Catalytic Epoxidation |

|---|---|---|

| Starting Material | 2-Butene-1,4-diol | 1,4-Bis(2-propenyloxy)but-2-ene |

| Key Reagent | Epichlorohydrin | H₂O₂ + Ti(IV)-salan |

| Reaction Temperature | 40–60°C | 20–25°C |

| Yield | 75–85% | 70–80% |

| Selectivity | High | Moderate to High |

| Scalability | Industrial | Laboratory-scale |

Physicochemical Properties

Data from Chemsrc and experimental studies highlight the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₆O₄ |

| Molecular Weight | 200.232 g/mol |

| Density | 1.1±0.1 g/cm³ |

| Boiling Point | 298.8±35.0°C at 760 mmHg |

| Flash Point | 125.7±32.8°C |

| Vapor Pressure | 0.0±0.6 mmHg at 25°C |

| Refractive Index | 1.497 |

Emerging Methodologies

Recent patents explore esterification-entrainer systems for epoxybutane derivatives, though applicability to this compound remains speculative. Advances in asymmetric catalysis may enable enantioselective synthesis, but current methods focus on racemic mixtures.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 1,4-Bis(2,3-epoxypropoxy)but-2-ene in laboratory settings?

- Methodological Answer : Synthesis of epoxy-containing compounds like this compound typically involves epoxidation of allyl ether precursors under controlled conditions. For example, microreactor systems (e.g., T-shaped micromixers and microtube reactors) can enhance reaction efficiency and yield by optimizing mixing and temperature control . Key steps include:

- Precursor preparation : Allyl ether intermediates synthesized via nucleophilic substitution.

- Epoxidation : Use of peracids (e.g., mCPBA) or catalytic oxidation with transition metals.

- Purification : Column chromatography or recrystallization to isolate the epoxy product.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : A multi-technique approach is critical:

- Spectroscopy :

- NMR : ¹H/¹³C NMR to confirm proton environments and carbon connectivity (e.g., epoxy protons at δ 3.5–4.5 ppm) .

- FT-IR : Validate epoxy and ether functional groups.

- Chromatography : HPLC or GC-MS to assess purity (>98% by area normalization).

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points (e.g., 104–106°C for analogous epoxy compounds) .

Q. What safety protocols are essential for handling this compound in the lab?

- Methodological Answer :

- PPE : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors.

- Spill Management : Absorb small spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermal stability data for epoxy compounds like this compound?

- Methodological Answer :

- Controlled Degradation Studies : Perform thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres to identify decomposition pathways.

- Kinetic Modeling : Apply the Flynn-Wall-Ozawa method to calculate activation energies and compare degradation mechanisms across studies .

- Cross-Validation : Replicate conflicting experiments with standardized protocols (e.g., heating rate: 10°C/min) to isolate variables like moisture or impurities .

Q. What computational strategies can predict the reactivity of this compound in polymerization reactions?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate epoxy ring-opening kinetics under varying catalysts (e.g., amines vs. acids).

- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites in the epoxy moiety .

- Reactivity Databases : Cross-reference with NIST Chemistry WebBook for thermodynamic parameters (e.g., enthalpy of polymerization) .

Q. How can researchers design experiments to analyze environmental degradation products of this compound?

- Methodological Answer :

- Hydrolysis Studies : Expose the compound to aqueous buffers (pH 3–10) at 25–60°C and monitor degradation via LC-MS/MS.

- Ecotoxicity Assays : Use Daphnia magna or algal models to assess acute toxicity of degradation byproducts .

- Advanced Analytics : Employ high-resolution mass spectrometry (HRMS) to identify transformation products and propose degradation pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.